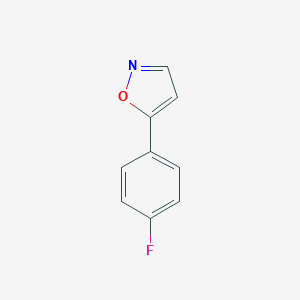

5-(4-Fluorophenyl)isoxazole

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-(4-fluorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCBQTRPILCIBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379184 | |

| Record name | 5-(4-Fluorophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138716-37-7 | |

| Record name | 5-(4-Fluorophenyl)isoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138716-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Fluorophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 138716-37-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(4-Fluorophenyl)isoxazole chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 5-(4-Fluorophenyl)isoxazole

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in pharmaceutical and materials science research. We will delve into its physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The structure of this document is designed to logically present the core scientific information, moving from fundamental properties to practical applications.

This compound is a solid, stable heterocyclic compound featuring a central isoxazole ring substituted with a 4-fluorophenyl group at the 5-position.[1] The presence of the fluorine atom is a key feature, often introduced in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] The isoxazole ring itself is an important pharmacophore found in numerous biologically active molecules.[2][3]

The core properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 138716-37-7 | [1] |

| Molecular Formula | C₉H₆FNO | [1] |

| Molecular Weight | 163.15 g/mol | [1] |

| Appearance | Off-white crystalline solid | [1] |

| Melting Point | 52-58 °C | [1] |

| Predicted XlogP | 2.1 | [4] |

| Storage | Store at 0-8°C | [1] |

Spectroscopic Profile: Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isoxazole ring proton and the protons of the 4-fluorophenyl group. The isoxazole C4-H proton should appear as a sharp singlet, typically downfield (δ 6.8-7.0 ppm), due to the aromatic nature of the ring.[5][6] The protons on the fluorophenyl ring will present as two multiplets or doublets of doublets in the aromatic region (δ 7.1-7.9 ppm), characteristic of a 1,4-disubstituted benzene ring, with coupling to the fluorine atom.[5]

-

¹³C NMR: The carbon spectrum will show nine distinct signals. Key resonances include the two carbons of the isoxazole ring (C3, C4, and C5), with C5 being significantly downfield due to its attachment to the phenyl ring and the heteroatoms. The carbons of the fluorophenyl ring will also be present, with the carbon directly bonded to the fluorine atom (C-F) exhibiting a large one-bond coupling constant (¹JC-F), a hallmark of fluorinated aromatic compounds.[6]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the molecule is expected to be detected primarily as the protonated molecular ion [M+H]⁺.[4] High-resolution mass spectrometry (HRMS) would show a precise mass consistent with the molecular formula C₉H₆FNO.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands for this compound would include:

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.[5]

-

~1580-1610 cm⁻¹: C=N stretching of the isoxazole ring.[5][7]

-

~1460-1520 cm⁻¹: C=C aromatic ring stretching.[5]

-

~1400 cm⁻¹: N-O stretching of the isoxazole ring.[5]

-

~1250 cm⁻¹: C-F stretching, a strong and characteristic band for the fluorophenyl group.[5]

Synthesis and Mechanistic Considerations

The most common and reliable method for synthesizing 5-aryl-isoxazoles is through the cyclization of a chalcone intermediate.[8][9] This two-step process begins with the synthesis of a chalcone via a Claisen-Schmidt condensation, followed by reaction with hydroxylamine to form the isoxazole ring.

General Synthetic Workflow

The workflow involves the base-catalyzed condensation of an appropriate acetophenone with an aldehyde to form a chalcone, which is then cyclized.

Caption: General workflow for the synthesis of 5-aryl-isoxazoles.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for isoxazole synthesis from chalcones.[8][9][10][11]

Part A: Synthesis of 1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone)

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4-fluoroacetophenone (10 mmol) and benzaldehyde (10 mmol) in 50 mL of ethanol.

-

Reaction Initiation: While stirring vigorously at room temperature, slowly add 10 mL of an aqueous potassium hydroxide solution (40% w/v).

-

Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A thick precipitate usually forms.

-

Work-up and Isolation: Pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute HCl until the pH is neutral.

-

Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize the crude chalcone from ethanol to yield pure 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one.

Part B: Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the chalcone from Part A (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in 30 mL of absolute ethanol.

-

Cyclization: Add potassium hydroxide (40% aqueous solution, 2.5 mL) to the mixture.[8] The choice of base is critical; weaker bases like sodium acetate can also be used, potentially requiring longer reaction times.[10]

-

Heating: Heat the reaction mixture to reflux and maintain for 4-12 hours.[8][9] Monitor the disappearance of the starting material by TLC.

-

Isolation: After cooling to room temperature, pour the reaction mixture into 150 mL of crushed ice.

-

Purification: If a solid precipitates, collect it by filtration, wash with water, and dry. If no solid forms, extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is governed by the interplay between the electron-deficient isoxazole ring and the attached fluorophenyl substituent.

Reactivity of the Isoxazole Ring

The isoxazole ring is relatively stable due to its aromatic character. However, it can undergo specific reactions:

-

Nucleophilic Attack: The C5 position is susceptible to nucleophilic attack, particularly if the ring is activated with a strong electron-withdrawing group. For example, 5-nitroisoxazoles readily undergo aromatic nucleophilic substitution (SNAr) reactions where the nitro group is displaced by various nucleophiles.[2][12] This provides a pathway to further functionalize the isoxazole core.

-

Ring Opening: Under certain reductive (e.g., catalytic hydrogenation) or basic conditions, the N-O bond can be cleaved, leading to ring-opened products. This reactivity is a powerful tool in synthetic chemistry for accessing different molecular scaffolds.

Caption: SNAr mechanism at the C5 position of an activated isoxazole.

Influence of the 4-Fluorophenyl Group

The 4-fluorophenyl group primarily acts as a stable aryl substituent. The fluorine atom exerts a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. This influences the electron density of the isoxazole ring and can modulate the molecule's overall biological activity and pharmacokinetic properties.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical science.

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] The isoxazole scaffold is a constituent of drugs with anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3] The fluorophenyl moiety is often incorporated to improve drug-like properties.

-

Materials Science: The conjugated system of the molecule makes it a candidate for research into novel organic materials with specific electronic properties, such as organic semiconductors.[1]

-

Biochemical Research: Derivatives are used as chemical probes to study the mechanisms of enzymes and receptors, aiding in the understanding of complex biological processes.[1] For example, certain pyridinyl-isoxazole derivatives have been investigated as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.

Caption: Inhibition of the p38 MAP kinase pathway by isoxazole derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cas 377052-00-1,ETHYL this compound-3-CARBOXYLATE | lookchem [lookchem.com]

- 4. PubChemLite - this compound (C9H6FNO) [pubchemlite.lcsb.uni.lu]

- 5. rjpbcs.com [rjpbcs.com]

- 6. rsc.org [rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 5-(4-Fluorophenyl)isoxazole: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-(4-Fluorophenyl)isoxazole (CAS Number: 138716-37-7), a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical significance, synthesis, and applications, with a focus on the causal relationships that drive its utility in medicinal chemistry.

The Strategic Importance of this compound in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in the design of numerous biologically active compounds.[1] The incorporation of an isoxazole ring can enhance a molecule's pharmacological profile by improving its efficacy and pharmacokinetic properties while potentially reducing toxicity.[1] Isoxazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1]

The strategic placement of a 4-fluorophenyl group at the 5-position of the isoxazole ring is a deliberate design choice. The fluorine atom, being highly electronegative, can modulate the electronic properties of the molecule, influencing its binding affinity to biological targets. Furthermore, the introduction of fluorine can enhance metabolic stability and improve membrane permeability, crucial attributes for a successful drug candidate.

The synergy between the isoxazole core and the 4-fluorophenyl substituent makes this compound a valuable intermediate in the synthesis of novel therapeutics, particularly in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[1][2]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 138716-37-7 | N/A |

| Molecular Formula | C₉H₆FNO | N/A |

| Molecular Weight | 163.15 g/mol | N/A |

| Appearance | Off-white crystalline solid | N/A |

| Melting Point | 52-58 °C | N/A |

| Purity | ≥98% (HPLC) | N/A |

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound is most effectively achieved through a two-step process involving the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydroxylamine hydrochloride. This approach is widely applicable for the synthesis of 5-arylisoxazoles.[3]

Workflow for the Synthesis of this compound

Step 1: Synthesis of 1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (4-Fluorochalcone)

Principle: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (benzaldehyde) and a ketone (4-fluoroacetophenone) to form an α,β-unsaturated ketone (chalcone). The base deprotonates the α-carbon of the ketone, creating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone.

Protocol:

-

To a solution of 4-fluoroacetophenone (0.1 mol) and benzaldehyde (0.1 mol) in ethanol (100 mL) in a round-bottom flask, add a solution of sodium hydroxide (0.15 mol) in water (15 mL) dropwise with constant stirring at room temperature.

-

Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (500 mL) and acidify with dilute hydrochloric acid.

-

The precipitated solid, 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

-

Recrystallize the crude product from ethanol to obtain pure 4-fluorochalcone.[3][4]

Step 2: Synthesis of this compound

Principle: The α,β-unsaturated ketone (chalcone) undergoes a cyclization reaction with hydroxylamine hydrochloride. The reaction proceeds via the formation of an oxime intermediate, which then undergoes an intramolecular Michael addition followed by dehydration to form the stable isoxazole ring.

Protocol:

-

A mixture of 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (0.05 mol) and hydroxylamine hydrochloride (0.075 mol) in ethanol (150 mL) is prepared in a round-bottom flask.

-

To this mixture, a solution of potassium hydroxide or sodium hydroxide (0.1 mol) in water (10 mL) is added, and the reaction mixture is refluxed for 4-6 hours.[5]

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried.

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixtures) or by recrystallization from a suitable solvent like ethanol.[6][7]

Mechanistic Rationale of Isoxazole Formation

The causality behind this synthetic choice lies in its efficiency and versatility. The Claisen-Schmidt condensation is a robust and high-yielding reaction for preparing a wide variety of chalcones. The subsequent cyclization with hydroxylamine hydrochloride provides a straightforward route to the isoxazole ring system. The use of basic conditions in the second step facilitates the deprotonation of hydroxylamine, making it a more potent nucleophile, and also promotes the final dehydration step to form the aromatic isoxazole ring.

Application in Drug Development: A Gateway to Novel Therapeutics

This compound serves as a pivotal intermediate in the synthesis of more complex molecules with therapeutic potential. Its primary application lies in the development of anti-inflammatory and analgesic agents.

While specific, named drugs directly synthesized from this intermediate are not prominently disclosed in publicly available literature, its structural motif is a key feature in many potent COX-2 inhibitors.[1][8] The 5-arylisoxazole scaffold has been extensively explored in the design of selective COX-2 inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

The 4-fluorophenyl group often plays a crucial role in the binding of these inhibitors to the active site of the COX-2 enzyme. The fluorine atom can participate in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with amino acid residues in the enzyme's active site, thereby enhancing the inhibitor's potency and selectivity.[2]

Analytical Workflow for Quality Control

Ensuring the purity and identity of this compound is paramount for its use in further synthetic steps and biological screening. A standard analytical workflow involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. A reversed-phase HPLC method is typically employed.

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A suitable gradient from a higher proportion of A to a higher proportion of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

This method allows for the separation of the desired product from any starting materials, by-products, or degradation products, enabling accurate purity assessment.[9]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the fluorophenyl and phenyl rings, as well as a distinct singlet for the proton at the 4-position of the isoxazole ring. The coupling patterns of the aromatic protons will provide information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show signals for all nine carbon atoms in the molecule, with the chemical shifts being indicative of their electronic environment. The carbon attached to the fluorine atom will exhibit a characteristic C-F coupling.[10][11]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 164.15.

Analytical Workflow Diagram

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Hydroxylamine Hydrochloride: This reagent is corrosive and can be harmful if inhaled or ingested. It is also a potential skin and eye irritant. Handle with care and avoid creating dust.[12][13][14][15]

-

Sodium Hydroxide/Potassium Hydroxide: These are strong bases and are corrosive. Avoid contact with skin and eyes.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a strategically designed building block in the landscape of medicinal chemistry. Its synthesis, rooted in fundamental organic reactions, is both efficient and adaptable. The inherent properties of the isoxazole ring, augmented by the presence of the 4-fluorophenyl group, make it a valuable precursor for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory and analgesic drugs. This guide has provided a detailed technical framework for understanding, synthesizing, and utilizing this important compound, empowering researchers to leverage its potential in the ongoing quest for new and improved medicines.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives | MDPI [mdpi.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. youtube.com [youtube.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. ijert.org [ijert.org]

- 8. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. (1)H- and (13)C-NMR analysis of a series of 1,2-diaryl-1H-4,5-dihydroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. riccachemical.com [riccachemical.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. durhamtech.edu [durhamtech.edu]

An In-depth Technical Guide to 5-(4-Fluorophenyl)isoxazole: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

Introduction: The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. The incorporation of a fluorophenyl group can significantly enhance the pharmacological properties of the isoxazole core, making 5-(4-Fluorophenyl)isoxazole a molecule of considerable interest to researchers and drug development professionals. This technical guide provides a comprehensive overview of this compound, covering its chemical properties, synthesis, characterization, potential applications, and safety considerations.

Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic heterocyclic compound. The presence of the fluorine atom, a highly electronegative element, can influence the molecule's electronic distribution, metabolic stability, and binding interactions with biological targets.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆FNO | [1] |

| Molecular Weight | 163.15 g/mol | [1] |

| Appearance | Off-white crystalline solid | [1] |

| Melting Point | 52-58 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| CAS Number | 138716-37-7 | [1] |

Synthesis of this compound

The synthesis of 5-arylisoxazoles is commonly achieved through the reaction of a chalcone with hydroxylamine hydrochloride. This method provides a reliable and efficient route to the desired isoxazole core.

General Synthetic Pathway

The synthesis involves a two-step process: the Claisen-Schmidt condensation to form the chalcone intermediate, followed by a cyclization reaction with hydroxylamine hydrochloride.

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of similar isoxazole derivatives.[2][3]

Step 1: Synthesis of (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol, a solution of sodium hydroxide (2.0 eq) in water is added dropwise at room temperature with constant stirring.

-

The reaction mixture is stirred for 2-4 hours, during which a precipitate typically forms.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water.

-

The resulting solid is collected by filtration, washed with cold water until the washings are neutral, and dried.

-

The crude product can be recrystallized from ethanol to yield the pure chalcone.

Step 2: Synthesis of this compound

-

A mixture of the synthesized chalcone (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq) in glacial acetic acid and ethanol is prepared.

-

The reaction mixture is refluxed for 8-12 hours.[2]

-

The reaction progress is monitored by TLC.

-

After completion, the mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitate formed is collected by filtration, washed with water, and dried.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques. The following data for a closely related compound, 5-(4-fluorophenyl)-3-phenylisoxazole, provides a reference for the expected spectral characteristics.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 7.89 – 7.80 (m, 4H), 7.51 – 7.45 (m, 3H), 7.23 – 7.14 (m, 2H), 6.78 (s, 1H).[4] The singlet at ~6.8 ppm is characteristic of the C4-proton of the isoxazole ring. The multiplets in the aromatic region correspond to the protons of the phenyl and fluorophenyl rings.

-

¹³C NMR (100 MHz, CDCl₃): δ 169.5, 164.9, 163.0 (d, J = 36.4 Hz), 130.2, 128.9 (d, J = 33.2 Hz), 128.4, 128.0 (d, J = 9.4 Hz), 126.9, 123.9, 116.3 (d, J = 22.6 Hz), 97.4.[4] The characteristic signals for the isoxazole ring carbons appear at approximately 169.5 ppm (C5), 163.0 ppm (C3), and 97.4 ppm (C4). The carbon of the fluorophenyl ring attached to the fluorine atom will show a doublet with a large coupling constant.

Mass Spectrometry

-

High-Resolution Mass Spectrometry (HRMS-ESI): For a related compound, 5-(4-fluorophenyl)-3-phenylisoxazole (C₁₅H₁₀FNO), the calculated m/z for [M+H]⁺ is 240.0819, with the found value being 240.0815.[4] This technique is crucial for confirming the elemental composition of the synthesized molecule.

Applications in Drug Discovery and Materials Science

The this compound scaffold is a versatile building block with potential applications in various scientific fields.

Pharmaceutical Development

The isoxazole ring is a well-established pharmacophore present in several approved drugs.[5] Derivatives of this compound have been investigated for a range of biological activities:

-

Anti-inflammatory and Analgesic Activity: The fluorophenyl isoxazole moiety is explored for its potential in developing new anti-inflammatory and analgesic agents.[1]

-

Anticancer Activity: Fluorophenyl-isoxazole-carboxamide derivatives have demonstrated antiproliferative activities against various cancer cell lines, including liver, cervical, and breast cancer.[6] Some derivatives have been shown to induce apoptosis and reduce tumor marker secretion.[6]

-

Antioxidant Potential: Certain fluorophenyl-isoxazole-carboxamides have exhibited potent antioxidant activity in both in vitro and in vivo studies.[6][7]

Materials Science

The electronic properties of this compound make it a candidate for applications in materials science, particularly in the development of novel organic semiconductors.[1]

Agricultural Chemistry

This compound can also serve as a key intermediate in the synthesis of agrochemicals, contributing to the development of more effective and stable crop protection products.[1]

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound and its derivatives. The following information is based on safety data sheets for similar isoxazole compounds.[8][9][10]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8] Avoid contact with skin, eyes, and clothing.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[10] Keep away from heat, sparks, open flames, and hot surfaces.[8]

-

First Aid Measures:

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery and materials science. Its synthesis is well-established, and its structure can be readily characterized by standard spectroscopic methods. The fluorophenyl moiety enhances its biological activity, making it a promising scaffold for the development of novel therapeutic agents. As with all chemical research, adherence to strict safety protocols is paramount when working with this compound. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of this compound in their respective fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. ijpca.org [ijpca.org]

- 6. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-(4-Fluorophenyl)isoxazole: Physicochemical Properties and Synthetic Protocol

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(4-Fluorophenyl)isoxazole, with a focus on its melting point and appearance. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines detailed experimental methodologies for its synthesis and characterization.

Physicochemical Properties

This compound is a heterocyclic compound that serves as a valuable building block in organic synthesis, particularly in the development of therapeutic agents.[1] Its fluorophenyl group can enhance biological activity, making it a point of interest in pharmaceutical research.[1]

Data Summary

The quantitative data for this compound are summarized in the table below for clear reference.

| Property | Value | References |

| CAS Number | 138716-37-7 | [1][2][3] |

| Molecular Formula | C₉H₆FNO | [1][2][3] |

| Molecular Weight | 163.15 g/mol | [1][2][3] |

| Melting Point | 51-58 °C | [1][2][3] |

| Appearance | Off-white crystalline solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of this compound, based on common methods for isoxazole synthesis.

Synthesis of this compound

A common method for synthesizing 5-substituted isoxazoles involves the cycloaddition reaction of a nitrile oxide with an alkyne. An environmentally benign approach involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an aqueous medium.[4]

-

Step 1: Preparation of the Chalcone Intermediate. 4-Fluoroacetophenone is reacted with a suitable aldehyde in the presence of a base (e.g., sodium hydroxide) in an alcoholic solvent to yield the corresponding chalcone.

-

Step 2: Cyclization with Hydroxylamine. The synthesized chalcone is then refluxed with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, often with a catalytic amount of acid or base.[5][6]

-

Step 3: Work-up and Purification. After the reaction is complete, the mixture is cooled and poured into ice water. The resulting solid precipitate is filtered, washed, and dried. Purification is typically achieved by recrystallization from a suitable solvent like ethanol to yield the pure this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic and analytical techniques.

-

Melting Point Determination: The melting point is determined using a standard melting point apparatus. The observed range should be sharp, indicating a high degree of purity.

-

Infrared (IR) Spectroscopy: An IR spectrum is recorded to identify the characteristic functional groups present in the molecule. Expected peaks would include those for aromatic C-H stretching, C=N stretching of the isoxazole ring, N-O stretching, and C-F stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the chemical structure by showing the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound, which should correspond to the calculated molecular weight of 163.15 g/mol .

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 138716-37-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. This compound, 99%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-(4-Fluorophenyl)isoxazole: A Technical Guide for Researchers

Introduction: The Significance of 5-(4-Fluorophenyl)isoxazole in Medicinal Chemistry

Molecular Structure and Isomeric Considerations

The structural integrity of any synthesized compound is paramount. Spectroscopic techniques provide the definitive confirmation of the molecular architecture. For this compound, the key is to confirm the connectivity of the 4-fluorophenyl group to the C5 position of the isoxazole ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the isoxazole and the 4-fluorophenyl rings. Based on data from similar structures, such as 5-(4-fluorophenyl)-3-phenylisoxazole, we can predict the chemical shifts and coupling patterns[1][2].

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 (isoxazole) | ~8.3-8.5 | d | ~1.6-2.0 |

| H4 (isoxazole) | ~6.5-6.7 | d | ~1.6-2.0 |

| H2'/H6' (phenyl) | ~7.7-7.9 | m (dd) | ortho ~8-9, meta (H-F) ~5-6 |

| H3'/H5' (phenyl) | ~7.1-7.3 | m (t) | ortho ~8-9 |

Causality behind Assignments:

-

Isoxazole Protons: The proton at the C3 position (H3) is adjacent to the electronegative nitrogen atom and is deshielded, thus appearing at a lower field compared to the H4 proton. The small doublet splitting arises from the three-bond coupling between H3 and H4.

-

Fluorophenyl Protons: The protons on the fluorophenyl ring exhibit a characteristic AA'BB' system due to the fluorine substituent. The protons ortho to the fluorine (H3'/H5') will appear as a triplet due to coupling with both the adjacent proton and the fluorine atom. The protons meta to the fluorine (H2'/H6') will appear as a doublet of doublets due to ortho coupling with the adjacent proton and a smaller meta coupling to the fluorine.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The presence of the fluorine atom introduces C-F coupling, which is a key diagnostic feature.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Characteristic Features |

| C3 (isoxazole) | ~150-152 | |

| C4 (isoxazole) | ~98-100 | |

| C5 (isoxazole) | ~168-170 | |

| C1' (phenyl) | ~123-125 | Doublet due to C-F coupling |

| C2'/C6' (phenyl) | ~127-129 | Doublet due to C-F coupling |

| C3'/C5' (phenyl) | ~116-118 | Doublet due to C-F coupling |

| C4' (phenyl) | ~163-165 | Large doublet due to one-bond C-F coupling |

Expert Insights: The carbon directly attached to the fluorine atom (C4') will exhibit a large one-bond coupling constant (¹JC-F) in the range of 240-250 Hz, appearing as a distinct doublet. The other carbons in the phenyl ring will show smaller two-, three-, and four-bond couplings to fluorine, which aids in their definitive assignment.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by vibrations of the isoxazole and fluorophenyl rings.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| C=N Stretch (isoxazole) | 1600-1570 | Medium |

| C=C Stretch (aromatic/isoxazole) | 1580-1450 | Medium-Strong |

| N-O Stretch (isoxazole) | 1400-1350 | Medium |

| C-F Stretch | 1260-1200 | Strong |

| C-H Out-of-Plane Bending (p-disubstituted) | 850-800 | Strong |

Trustworthiness of Protocol: The presence of a strong absorption band in the 1260-1200 cm⁻¹ region is a highly reliable indicator of the C-F bond. The pattern of C-H out-of-plane bending bands in the fingerprint region can confirm the 1,4-disubstitution pattern of the phenyl ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation analysis. For this compound (C₉H₆FNO), the expected monoisotopic mass is approximately 163.04 g/mol [3].

Expected Molecular Ion Peaks in High-Resolution Mass Spectrometry (HRMS):

-

[M+H]⁺: 164.0506 m/z

-

[M+Na]⁺: 186.0325 m/z

Electron Ionization (EI-MS) Fragmentation Pathway

Under electron ionization, the isoxazole ring is prone to cleavage. A plausible fragmentation pathway involves the initial loss of characteristic neutral fragments.

Caption: Plausible EI-MS fragmentation pathway for this compound.

Mechanistic Interpretation: The isoxazole ring can undergo ring opening followed by the loss of carbon monoxide (CO) or hydrogen cyanide (HCN). The 4-fluorophenyl cation (m/z 95) is also an expected stable fragment.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Methodology for FT-IR Spectroscopy

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder.

-

Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate.

-

Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry Analysis

-

For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent such as methanol or acetonitrile.

-

For Electron Ionization (EI), introduce a small amount of the solid or a solution into the mass spectrometer via a direct insertion probe.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

The spectroscopic characterization of this compound is fundamental to confirming its identity and purity, which are critical for its application in research and drug development. This guide provides a detailed, albeit predictive, overview of the expected NMR, IR, and MS data based on established principles and data from closely related compounds. Researchers are encouraged to use this guide as a reference for interpreting their own experimental data and to contribute to the public repository of spectroscopic information for this important molecule.

References

Crystal Structure of 5-(4-Fluorophenyl)isoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystallographic structure and analytical methodologies related to 5-(4-fluorophenyl)isoxazole and its derivatives. Due to the limited availability of published crystallographic data for this compound, this guide utilizes data from the closely related and structurally significant derivative, 3,5-Bis(4-fluorophenyl)isoxazole, to provide a comprehensive understanding of the core isoxazole structure.

Crystallographic Data

The crystal structure of 3,5-Bis(4-fluorophenyl)isoxazole provides valuable insights into the molecular geometry and packing of isoxazole derivatives. The compound crystallizes in a monoclinic system. A summary of the key crystallographic data is presented in Table 1.

| Parameter | Value |

| Chemical Formula | C₁₅H₉F₂NO |

| Molecular Weight | 257.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 27.9097 (4) |

| b (Å) | 5.7319 (1) |

| c (Å) | 7.1437 (1) |

| β (°) | 102.473 (1) |

| Volume (ų) | 1115.84 (3) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 100 |

| Crystal Size (mm) | 0.30 × 0.24 × 0.12 |

Experimental Protocols

Synthesis and Crystallization

The synthesis of isoxazole derivatives often involves the cyclization of chalcones with hydroxylamine. A representative protocol for a related compound, 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine, is as follows:

-

Reaction Setup: 3-(dimethylamino)-1-(4-fluorophenyl)-2-(pyridin-4-yl)prop-2-en-1-one (500 mg) is dissolved in a mixture of methanol (8 ml) and water (4 ml).

-

Reagent Addition: Sodium carbonate (106 mg) and hydroxylamine hydrochloride (123 mg) are added to the solution.

-

pH Adjustment: The pH of the mixture is adjusted to 5 by the dropwise addition of acetic acid.

-

Reflux: The reaction mixture is heated to reflux for 2.5 hours.

-

Neutralization and Crystallization: After cooling to room temperature, the pH is adjusted to 7 with ammonia. Ice is added to the mixture, leading to the slow crystallization of the product.

X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction. A general workflow for this process is outlined below.[1][2][3]

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.[2]

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction patterns are recorded as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using computational methods. The atomic positions and other parameters are then refined to best fit the experimental data.

Molecular Structure and Interactions

In the crystal structure of 3,5-Bis(4-fluorophenyl)isoxazole, the molecule is generated by a crystallographic twofold rotation axis.[4] The oxygen and nitrogen atoms of the central isoxazole ring are disordered with equal site occupancies.[4] The terminal benzene rings form a dihedral angle of 24.23 (3)° with the isoxazole ring, and the dihedral angle between the two benzene rings is 47.39 (2)°.[4]

Biological Activity and Signaling Pathways

Derivatives of this compound are known to exhibit a range of biological activities, including anti-inflammatory and anticancer properties.[5][6][7] Notably, some of these compounds act as inhibitors of p38α mitogen-activated protein (MAP) kinase.[8] The inhibition of the p38 MAPK pathway is a key mechanism for their anti-inflammatory effects.[7]

Experimental Workflow Visualization

The process of determining the crystal structure of a compound like this compound follows a well-defined experimental workflow, from synthesis to final structural analysis.

References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. 3,5-Bis(4-fluorophenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 7. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Solubility of 5-(4-Fluorophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-(4-Fluorophenyl)isoxazole. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its physicochemical properties, predicted solubility behavior, and a detailed experimental protocol for determining its solubility in various solvents.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. These properties are crucial for understanding its potential behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₉H₆FNO | [1] |

| Molecular Weight | 163.15 g/mol | [1] |

| Appearance | Off-white crystalline solid | [1] |

| Melting Point | 52-58 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| CAS Number | 138716-37-7 | [1] |

Predicted Solubility Profile

Therefore, it is anticipated that this compound will exhibit limited solubility in water and higher solubility in organic solvents.[3] The solubility is likely to be favorable in moderately polar to non-polar organic solvents that can accommodate both the polar isoxazole ring and the non-polar fluorophenyl group.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound. The most common and reliable method is the shake-flask method .[4]

Objective

To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, toluene, hexane)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[4] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established (i.e., the concentration of the solute in the solution no longer changes).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the controlled temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.[5]

-

-

Analysis:

-

Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[6][7]

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration of the saturated solution.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Workflow for Solubility Determination

Caption: Experimental workflow for the determination of solubility using the shake-flask method.

This guide provides a framework for understanding and determining the solubility of this compound. While quantitative data is currently sparse, the provided experimental protocol offers a robust method for researchers to generate reliable solubility data for their specific applications.

References

An In-Depth Technical Guide to the Mechanism of Action of 5-(4-Fluorophenyl)isoxazole and Its Derivatives

Abstract

The 5-(4-fluorophenyl)isoxazole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for a wide array of pharmacologically active compounds.[1] While this specific molecule is often considered a building block, its structural motifs—the isoxazole ring and the fluorinated phenyl group—are integral to the biological activity of its numerous derivatives. This guide synthesizes the current understanding of the mechanisms through which these derivatives exert their effects, focusing on key signaling pathways implicated in inflammation, pain, and cell regulation. We will delve into the molecular logic behind their action as inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), Cyclooxygenase (COX) enzymes, and the NF-κB signaling cascade, providing field-proven experimental protocols for validation.

Introduction: The this compound Core

The isoxazole ring is a five-membered heterocycle that is isosteric to other key structures in medicinal chemistry, such as the imidazole ring. This bioisosteric relationship allows isoxazole-containing compounds to fit into the active sites of enzymes that might otherwise bind to imidazole-based substrates, a common strategy for developing novel inhibitors with improved properties.[2] The incorporation of a phenyl group at the 5-position provides a critical anchor for interacting with hydrophobic pockets in target proteins.

Furthermore, the addition of a fluorine atom to the para-position of this phenyl ring is a deliberate and strategic choice in drug design. The high electronegativity and small size of fluorine can enhance binding affinity to target proteins through favorable electrostatic interactions, improve metabolic stability by blocking sites susceptible to oxidative metabolism, and increase lipophilicity, which can aid in cell membrane permeability.

This combination of the isoxazole core and a fluorophenyl moiety underpins the diverse biological activities observed in its derivatives, which are prominently explored for their anti-inflammatory, analgesic, and potential anti-cancer properties.[3]

Primary Mechanism of Action: Inhibition of Inflammatory Pathways

The therapeutic potential of this compound derivatives is predominantly linked to their ability to modulate critical inflammatory signaling pathways. The following sections explore the primary molecular targets.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAPK pathway is a central signaling cascade that responds to environmental stress and inflammatory cytokines.[] Its activation leads to the downstream production of key pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5] Consequently, inhibiting p38 MAPK is a highly sought-after strategy for treating inflammatory diseases.

Isoxazole-based compounds have been successfully developed as potent p38 MAPK inhibitors.[2] They typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The isoxazole scaffold serves as a bioisosteric replacement for the imidazole ring found in early p38 inhibitors like SB-203580, often resulting in improved selectivity and reduced affinity for cytochrome P450 enzymes, which can mitigate off-target effects and toxicity.[2]

dot

Caption: p38 MAPK signaling pathway and point of inhibition.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, particularly COX-2, are critical for the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. Several isoxazole derivatives have been identified as potent and selective COX-2 inhibitors.[6][7]

The diarylisoxazole scaffold is a common feature in selective COX-2 inhibitors. The structural arrangement allows the molecule to fit within the larger, more flexible active site of the COX-2 isoform compared to the more constricted active site of COX-1, conferring selectivity. This selectivity is crucial as it reduces the gastrointestinal side effects associated with non-selective COX inhibition. Molecular docking studies confirm that the isoxazole core and its substituents form key interactions with residues in the COX-2 active site.[8][9]

Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master transcription factor that orchestrates the genetic response to inflammation, infection, and stress.[10] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by signals like TNF-α, the IκB kinase (IKK) complex phosphorylates IκB, targeting it for degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of hundreds of pro-inflammatory genes.[11]

Certain heterocyclic compounds, including those with oxazole and isoxazole cores, have been identified as inhibitors of the NF-κB pathway.[12] The mechanism can vary; some compounds inhibit the IKK complex, preventing IκBα phosphorylation, while others may interfere directly with NF-κB's ability to bind to DNA.[13] By blocking this pathway, isoxazole derivatives can profoundly suppress the inflammatory response at its transcriptional source.

dot

Caption: NF-κB signaling pathway and potential points of inhibition.

Other Potential Mechanisms of Action

The versatility of the isoxazole scaffold allows its derivatives to interact with a broader range of biological targets beyond the primary inflammatory pathways.

-

TRP Channel Antagonism: Derivatives have been developed as antagonists for Transient Receptor Potential (TRP) channels, such as TRPA1 and TRPV1.[14][15] These channels are ion channels expressed on sensory neurons that act as detectors of pain, temperature, and irritants. Antagonizing them is a promising strategy for developing novel analgesics.[16][17]

-

5-Lipoxygenase (5-LOX) Inhibition: The 5-LOX enzyme is responsible for producing leukotrienes, another class of inflammatory mediators particularly involved in asthma. Some isoxazole derivatives have demonstrated potent 5-LOX inhibitory activity.[18]

-

Xanthine Oxidase Inhibition: Other derivatives have been synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism whose overactivity is implicated in gout.[19]

Quantitative Data Summary

The following table summarizes the inhibitory activity of various isoxazole derivatives against different targets, illustrating the potency that can be achieved through chemical modification of the core scaffold.

| Compound Class/Derivative | Target | Potency (IC₅₀) | Reference |

| 3,4-Diaryl-isoxazole (Compound 1) | p38α MAPK | 0.45 µM | [20] |

| 2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]... (Compound 17) | COX-2 | 0.95 µM | [8][9] |

| Isoxazole-3-carboxamide (Compound 12) | TRPA1 | Nanomolar range | [14] |

| Isoxazole Derivative (Compound C6) | COX-2 | 0.55 µM | [6] |

| Isoxazole Derivative (Compound C3) | 5-LOX | 8.47 µM | [18] |

| 5-Phenylisoxazole-3-carboxylic acid derivative (11a) | Xanthine Oxidase | Submicromolar range | [19] |

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanisms of action for a novel this compound derivative, a series of well-defined experiments are required. The following protocols provide a robust framework for this validation process.

Protocol: In Vitro p38α MAPK Kinase Assay

Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of p38α MAPK.

Causality: This assay directly measures the compound's ability to interfere with the kinase's primary function—phosphorylating a substrate. A positive result strongly indicates direct target engagement.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

-

Reconstitute recombinant human p38α kinase to a working concentration (e.g., 5-10 ng/µL).

-

Prepare a substrate solution (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate like ATF2).

-

Prepare an ATP solution containing [γ-³²P]ATP at a final concentration of 10 µM.

-

Prepare serial dilutions of the test compound (e.g., this compound derivative) in DMSO, then dilute further in kinase buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add 5 µL of the diluted test compound or DMSO (vehicle control).

-

Add 10 µL of the p38α kinase solution to each well.

-

Add 10 µL of the substrate solution to each well.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding 25 µL of the ATP/[γ-³²P]ATP solution.

-

Incubate for 30-60 minutes at 30°C.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding 25 µL of 3% phosphoric acid.

-

Spot 20 µL of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Wash once with acetone and let air dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

dot

Caption: Workflow for an in vitro p38 MAPK kinase assay.

Protocol: NF-κB Reporter Gene Assay

Objective: To measure the ability of a test compound to inhibit NF-κB transcriptional activity in a cellular context.

Causality: This assay assesses the compound's effect on the entire signaling pathway leading to gene transcription. It provides a functional readout of pathway inhibition within a living cell, complementing a direct enzyme assay.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 or HeLa cells) in DMEM supplemented with 10% FBS.

-

Seed cells into a 96-well plate at a density of 2 x 10⁴ cells per well.

-

Co-transfect the cells with two plasmids: one containing a luciferase reporter gene driven by an NF-κB response element, and a second plasmid (e.g., expressing Renilla luciferase) to serve as an internal control for transfection efficiency. Use a standard transfection reagent like Lipofectamine.

-

Allow cells to recover for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compound or DMSO (vehicle control).

-

Pre-incubate the cells with the compound for 1 hour.

-

Stimulate the NF-κB pathway by adding a known activator, such as TNF-α (final concentration 10 ng/mL), to all wells except the unstimulated control.

-

Incubate for an additional 6-8 hours.

-

-

Lysis and Luminescence Measurement:

-

Wash the cells once with PBS.

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

-

Calculate the percentage of inhibition of TNF-α-induced NF-κB activity for each compound concentration relative to the stimulated vehicle control.

-

Determine the IC₅₀ value by plotting the normalized activity against the log of the compound concentration.

-

Conclusion

The this compound core represents a privileged scaffold in medicinal chemistry, giving rise to derivatives with potent and diverse pharmacological activities. The primary mechanism of action for many of these compounds involves the targeted inhibition of key pro-inflammatory signaling pathways, including p38 MAPK, COX-2, and NF-κB. Further exploration has revealed inhibitory potential against other targets like TRP channels and 5-LOX, highlighting the scaffold's versatility. The strategic inclusion of the fluorophenyl group likely enhances the potency and drug-like properties of these molecules. The experimental frameworks provided herein offer a self-validating system for researchers to rigorously assess and confirm the precise mechanism of action for novel compounds built upon this promising chemical foundation.

References

- 1. researchgate.net [researchgate.net]

- 2. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. B-cell Specific Inhibitors of NF-κB Activation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. selleck.co.jp [selleck.co.jp]

- 14. Identification of isoxazole-based TRPA1 inhibitors with analgesic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Transient receptor potential ankyrin 1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 3,4-Diaryl-isoxazoles and -imidazoles as potent dual inhibitors of p38alpha mitogen activated protein kinase and casein kinase 1delta - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biological Activity of 5-(4-Fluorophenyl)isoxazole

Abstract

The isoxazole scaffold represents a cornerstone in medicinal chemistry, serving as a "privileged structure" in the design of novel therapeutic agents. This technical guide focuses on a specific, highly versatile derivative: this compound. The incorporation of a fluorophenyl group at the 5-position significantly modulates the compound's physicochemical properties, often enhancing its biological activity and metabolic stability.[1] This document provides a comprehensive exploration of the synthesis, multifaceted biological activities, and mechanisms of action of this compound and its closely related analogs. We will delve into its established anticancer, anti-inflammatory, and antimicrobial properties, supported by detailed experimental protocols, mechanistic pathway diagrams, and quantitative data to provide actionable insights for drug discovery and development professionals.

The Isoxazole Scaffold: A Privileged Core in Medicinal Chemistry

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms.[2] This unique arrangement confers a distinct electronic and structural profile, making the isoxazole ring a versatile building block in drug design.[3] Its derivatives are known to exhibit a vast array of pharmacological effects, including analgesic, anti-inflammatory, anticancer, and antimicrobial activities.[2][4] The presence of the isoxazole ring is a key feature in several FDA-approved drugs, underscoring its therapeutic relevance.[2] The 4-fluorophenyl moiety, when attached to this core, acts as a bioisostere for a phenyl group, often leading to improved potency and a better pharmacokinetic profile due to the favorable properties of the fluorine atom, such as high electronegativity and its ability to form strong carbon-fluorine bonds.

Synthetic Strategies: Building the Core Moiety

The synthesis of isoxazole derivatives is well-established, with the most common and robust method being the [3+2] cycloaddition reaction.[4] A prevalent approach for synthesizing 5-substituted isoxazoles involves the condensation of α,β-unsaturated ketones, known as chalcones, with hydroxylamine hydrochloride.[3][5] This method is highly efficient and allows for significant diversity in the substituents at both the 3- and 5-positions of the isoxazole ring.

General Synthesis Workflow

The reaction proceeds via the formation of an oxime intermediate from the chalcone, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic isoxazole ring.

Key Biological Activities of this compound Derivatives

The strategic placement of the 4-fluorophenyl group has led to the discovery of derivatives with significant potential in several therapeutic areas.

Anticancer Activity

Derivatives of this compound have demonstrated potent antiproliferative activity against a range of human cancer cell lines.[6][7] This activity is often linked to the induction of cell cycle arrest and apoptosis.

One study focused on a series of novel fluorophenyl-isoxazole-carboxamide derivatives, which were evaluated against liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cancer cell lines.[7] Compound 2f from this series was identified as the most potent, with particularly strong activity against liver cancer cells.[7] Mechanistic studies revealed that this compound induced cell cycle arrest at the G2-M phase and significantly reduced the secretion of the tumor marker α-fetoprotein (α-FP) in Hep3B cells.[7]

Another line of research explored indole-based dihydroisoxazole derivatives. The compound (±)-3-[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole exhibited marked activity against leukemia cell lines (Jurkat and HL-60), with notable selectivity compared to noncancerous cell lines.[6]

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 2f * | Hep3B (Liver) | 5.76 µg/mL | [7] |

| Compound 2f * | HepG2 (Liver) | 34.64 µg/mL | [7] |

| DHI1 (Indole-based) | Jurkat (Leukemia) | 21.83 ± 2.35 | [6] |

| DHI1 (Indole-based) | HL-60 (Leukemia) | 19.14 ± 0.18 | [6] |

| Unsubstituted Isoxazole 4i | Jurkat (Leukemia) | 22.31 ± 1.4 | [6] |

| Unsubstituted Isoxazole 4i | HL-60 (Leukemia) | 32.68 ± 5.2 | [6] |

*Structure is a fluorophenyl-isoxazole-carboxamide derivative.

Anti-inflammatory Activity

Isoxazole derivatives are recognized for their anti-inflammatory properties, often mediated through the inhibition of key signaling pathways involved in the inflammatory response.[8] A notable derivative, 4-[3-(4-fluorophenyl)isoxazol-4-yl]pyridine, displayed promising activity as a p38 mitogen-activated protein kinase (MAPK) inhibitor.[8][9] Inhibition of the p38 MAPK pathway is a validated strategy for controlling inflammation, as it suppresses the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][10]

Furthermore, related 4,5-dihydroisoxazole compounds have been shown to exert immunomodulatory effects by inhibiting both the MAPK and nuclear factor-kappa B (NF-κB) signaling pathways.[8] This dual inhibition prevents the nuclear translocation of NF-κB, a critical transcription factor for inflammatory gene expression, and diminishes the levels of cyclooxygenase-2 (COX-2), leading to reduced production of prostaglandin E2 (PGE₂).[8][10]

Antimicrobial Activity

Research has also highlighted the potential of this compound derivatives as antimicrobial agents. A study involving substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds demonstrated good antibacterial and antifungal activity.[5] The compounds were tested against a panel of six Gram-positive and six Gram-negative bacterial strains, as well as three fungal species, using the disc diffusion method.[5] The results indicated that, in general, the synthesized compounds possessed significant antimicrobial properties, with some derivatives showing activity comparable to the standard antibiotic Ciprofloxacin.[5] This broad-spectrum activity suggests that the this compound core could be a valuable template for developing new anti-infective agents.

Mechanistic Insights & Signaling Pathways

The biological effects of this compound derivatives are underpinned by their interaction with specific intracellular signaling cascades. The anti-inflammatory mechanism, in particular, has been partially elucidated.

Inhibition of the MAPK/NF-κB Inflammatory Pathway

Many inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptors on immune cells like macrophages. This triggers a downstream cascade involving MAPK and the subsequent activation of NF-κB. Isoxazole derivatives can intervene at this level. By inhibiting p38 MAPK, they prevent the activation of transcription factors that drive the expression of inflammatory cytokines.[8] This action also prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking NF-κB's translocation to the nucleus and subsequent gene transcription.[8][10]

Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step protocols for evaluating the key biological activities discussed.

Protocol: In Vitro Antiproliferative MTS Assay

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

-